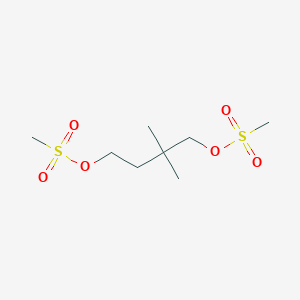
1,4-Butanediol, 2,2-dimethyl-, dimethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Butanediol, 2,2-dimethyl-, dimethanesulfonate, also known as busulfan, is a bifunctional alkylating agent. It has been widely used in chemotherapy, particularly for the treatment of chronic myeloid leukemia. The compound is known for its ability to interfere with the DNA of cancer cells, thereby inhibiting their growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Butanediol, 2,2-dimethyl-, dimethanesulfonate can be synthesized through the reaction of 1,4-butanediol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Butanediol, 2,2-dimethyl-, dimethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the methanesulfonate groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Oxidizing Agents: Agents such as hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield alkylated amines, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
1,4-Butanediol, 2,2-dimethyl-, dimethanesulfonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-butanediol, 2,2-dimethyl-, dimethanesulfonate involves the alkylation of DNA. The compound forms covalent bonds with the DNA strands, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This results in the disruption of cellular division and ultimately cell death. The primary molecular targets are the guanine bases in the DNA, and the pathways involved include the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Cyclophosphamide: Another alkylating agent used in chemotherapy.
Melphalan: Similar in function, used for treating multiple myeloma.
Ifosfamide: Used in the treatment of various cancers, including lymphomas and sarcomas.
Uniqueness
1,4-Butanediol, 2,2-dimethyl-, dimethanesulfonate is unique due to its specific mechanism of action and its effectiveness in treating chronic myeloid leukemia. Unlike some other alkylating agents, it has a relatively well-defined side effect profile and is often used in combination with other drugs to enhance its therapeutic efficacy .
Properties
CAS No. |
4239-25-2 |
|---|---|
Molecular Formula |
C8H18O6S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(3,3-dimethyl-4-methylsulfonyloxybutyl) methanesulfonate |
InChI |
InChI=1S/C8H18O6S2/c1-8(2,7-14-16(4,11)12)5-6-13-15(3,9)10/h5-7H2,1-4H3 |
InChI Key |
FYDHEWUHCUQWHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCOS(=O)(=O)C)COS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















